N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a thiazole ring, a thiadiazole ring, and a difluorophenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine , which is crucial for the normal functioning of the nervous system.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects would result from the compound’s interaction with its targets and its impact on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
The compound N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution .
Cellular Effects
The compound this compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate halogenated compounds under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where 2,4-difluoroaniline reacts with the thiazole derivative.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carboxylic acids.
Final Coupling Reaction: The final step involves coupling the thiazole and thiadiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show comparable chemical properties and applications.
Uniqueness
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its difluorophenyl, thiazole, and thiadiazole moieties, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS2/c1-10-17(29-26-25-10)18(27)22-13-4-2-3-11(7-13)16-9-28-19(24-16)23-15-6-5-12(20)8-14(15)21/h2-9H,1H3,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNFVKYHBZFFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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